molecular formula C12H13N3O2S B6330027 N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide CAS No. 1314987-46-6

N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide

Cat. No.: B6330027
CAS No.: 1314987-46-6
M. Wt: 263.32 g/mol
InChI Key: IUVICHCSZZHOOZ-UHFFFAOYSA-N
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Description

N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide: is a chemical compound with a complex structure that includes both pyridine and benzene rings

Properties

IUPAC Name

N-[3-(6-aminopyridin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-18(16,17)15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVICHCSZZHOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Attachment of the Benzene Ring: The benzene ring is then attached to the pyridine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Methanesulfonamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide
  • N-[4-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide
  • N-[3-(6-Aminopyridin-3-yl)phenyl]ethanesulfonamide

Uniqueness

N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a benzene ring and a methanesulfonamide group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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